2-Amino-5-(thiophen-2-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-thiophen-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSSPVWKCSZVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588079 | |
| Record name | 2-Amino-5-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885268-32-6 | |
| Record name | 2-Amino-5-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Amino 5 Thiophen 2 Yl Benzoic Acid and Its Derivatives
Strategic Synthetic Routes to 2-Amino-5-(thiophen-2-yl)benzoic acid
The construction of the this compound scaffold relies on the formation of a key carbon-carbon bond between a benzene (B151609) ring and a thiophene (B33073) ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prominent methods to achieve this transformation.
Multi-Step Synthesis Approaches
Multi-step syntheses of this compound often involve the initial synthesis of appropriately substituted precursors followed by a coupling reaction and subsequent functional group manipulations. A common strategy involves the Suzuki-Miyaura coupling between a halogenated 2-aminobenzoic acid derivative and a thiophene boronic acid or ester.
For instance, a plausible multi-step route could begin with the bromination of 2-aminobenzoic acid at the 5-position to yield 2-amino-5-bromobenzoic acid. This intermediate can then be subjected to a Suzuki-Miyaura coupling reaction with thiophene-2-boronic acid. This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base (e.g., sodium carbonate or potassium phosphate) and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The final step would involve the purification of the desired product, this compound.
Another approach could involve starting with a nitrated benzoic acid derivative, performing the Suzuki coupling, and then reducing the nitro group to an amine. For example, 5-bromo-2-nitrobenzoic acid could be coupled with thiophene-2-boronic acid, followed by the reduction of the nitro group using a reducing agent like tin(II) chloride or catalytic hydrogenation to afford the target compound.
One-Pot Synthetic Protocols
In an effort to improve efficiency and reduce waste, one-pot synthetic protocols are highly desirable. While specific one-pot syntheses for this compound are not extensively detailed in the literature, general methodologies for the synthesis of 5-aryl-2-aminobenzoic acids can be adapted.
One potential one-pot approach could involve a tandem reaction sequence. For example, starting from a suitable precursor, a palladium-catalyzed C-H activation/arylation reaction could directly couple a thiophene moiety to the 5-position of a 2-aminobenzoic acid derivative. However, controlling regioselectivity and preventing side reactions, such as N-arylation, would be critical challenges to overcome.
Derivatization Strategies for Structural Modification of this compound
The structural framework of this compound presents three key regions for chemical modification: the thiophene ring, the benzoic acid core, and the amino group. These modifications are crucial for exploring the structure-activity relationships of its derivatives.
Introduction of Substituents on the Thiophene Moiety
The thiophene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The positions on the thiophene ring can be selectively functionalized depending on the reaction conditions and the directing effects of the existing substituents.
Common electrophilic substitution reactions that can be performed on the thiophene ring include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using nitric acid in the presence of a dehydrating agent.
Acylation: Introduction of an acyl group via Friedel-Crafts acylation using an acyl chloride or anhydride with a Lewis acid catalyst.
These newly introduced functional groups can then serve as handles for further modifications, such as cross-coupling reactions to introduce additional aryl or alkyl groups.
Modifications at the Benzoic Acid Core
The carboxylic acid functional group of the benzoic acid core can be readily transformed into a variety of other functional groups, significantly altering the polarity and hydrogen bonding capabilities of the molecule.
Key modifications include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) to form the corresponding ester.
Amide Formation: Reaction with a primary or secondary amine using a coupling agent (e.g., HATU, HOBt/EDC) to generate a diverse library of amides.
Reduction: Reduction of the carboxylic acid to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).
These modifications can impact the molecule's solubility, membrane permeability, and interactions with biological targets.
Synthesis of Schiff Base Derivatives involving the Amino Group
The primary amino group on the benzoic acid ring is a versatile site for derivatization, most notably through the formation of Schiff bases (imines). This is typically achieved by the condensation reaction of this compound with various aldehydes or ketones, often under acidic or basic catalysis.
The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N double bond of the imine. A wide array of aromatic, heteroaromatic, and aliphatic aldehydes and ketones can be employed to generate a diverse set of Schiff base derivatives. These derivatives often exhibit interesting photophysical properties and have been explored for their biological activities. The formation of metal complexes with these Schiff base ligands has also been a subject of study.
Formation of Acylamino and Thioacetylamino Derivatives
The amino group of this compound serves as a versatile handle for the introduction of various functional groups, including acylamino and thioacetylamino moieties. These transformations are typically achieved through standard acylation and thioacylation reactions.
Acylamino Derivatives: The synthesis of N-acyl derivatives of similar amino-thiophene carboxylic acids has been described. A general approach involves the reaction of the parent amino compound with an appropriate acylating agent. For instance, the N-acetyl derivative can be prepared by reacting this compound with acetyl chloride or acetic anhydride in the presence of a base, such as pyridine or triethylamine. The base neutralizes the hydrochloric acid or acetic acid byproduct, driving the reaction to completion. Similarly, other acyl groups can be introduced by using the corresponding acyl chlorides or anhydrides.
A plausible synthetic route for N-acyl derivatives is outlined below:
Step 1: Activation of the Carboxylic Acid: The carboxylic acid is reacted with a suitable activating agent, such as thionyl chloride or oxalyl chloride, to form the more reactive acyl chloride.
Step 2: Acylation of the Amino Group: The resulting acyl chloride is then reacted with an amine to form the desired amide.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| This compound | Acetyl chloride | 2-(acetylamino)-5-(thiophen-2-yl)benzoic acid | Pyridine, 0°C to room temperature |
| This compound | Benzoyl chloride | 2-(benzoylamino)-5-(thiophen-2-yl)benzoic acid | Triethylamine, CH2Cl2, room temperature |
Thioacetylamino Derivatives: The introduction of a thioacetylamino group can be accomplished by reacting the parent amine with a thioacylating agent. A common reagent for this transformation is thioacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), or by using a more reactive thioacylating agent such as thioacetyl chloride. The reaction mechanism is analogous to that of acylation, involving the nucleophilic attack of the amino group on the electrophilic carbon of the thioacyl group.
| Reactant 1 | Reagent | Product |
| This compound | Thioacetic acid/DCC | 2-(thioacetylamino)-5-(thiophen-2-yl)benzoic acid |
| This compound | Thioacetyl chloride | 2-(thioacetylamino)-5-(thiophen-2-yl)benzoic acid |
Synthesis of Azo Derivatives Incorporating the Compound Core
Azo derivatives of this compound can be synthesized through a diazo coupling reaction. This process involves two key steps: diazotization of the primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.
Diazotization: The diazotization of this compound is typically carried out by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid or sulfuric acid. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.
Coupling Reaction: The freshly prepared diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo-linked product. The position of coupling on the aromatic ring of the coupling component is directed by the activating groups present.
The general synthetic scheme for the preparation of azo derivatives is as follows:
| Diazonium Salt Precursor | Coupling Component | Azo Derivative Product |
| This compound | Phenol | 2-amino-5-(4-hydroxyphenylazo)-5-(thiophen-2-yl)benzoic acid |
| This compound | Aniline | 2-amino-5-(4-aminophenylazo)-5-(thiophen-2-yl)benzoic acid |
| This compound | β-Naphthol | 2-amino-5-((2-hydroxynaphthalen-1-yl)azo)-5-(thiophen-2-yl)benzoic acid |
Mechanistic Investigations of Key Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the formation of products. This section delves into the mechanistic aspects of key reactions involving this compound and its derivatives.
Reaction Pathways and Intermediates Elucidation
The reactions involving this compound proceed through various pathways and involve the formation of distinct intermediates. For instance, in the formation of acylamino derivatives, the reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group acts as a nucleophile, attacking the carbonyl carbon of the acylating agent to form a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride or acetate) to yield the final amide product.
In the synthesis of azo derivatives, the key intermediate is the diazonium salt. The formation of this salt involves the reaction of the primary amine with the nitrosonium ion (NO+), which is generated from nitrous acid in an acidic medium. The resulting N-nitrosamine then undergoes a series of protonation and dehydration steps to yield the diazonium ion.
Intramolecular Cyclization Mechanisms
Derivatives of this compound can undergo intramolecular cyclization reactions to form fused heterocyclic systems. For example, if the acylamino derivative formed in section 2.2.4 contains a suitable functional group, it can undergo cyclization. A plausible mechanism for such a cyclization would involve the nucleophilic attack of a heteroatom (e.g., oxygen or nitrogen) from the substituent at the 2-position onto the carboxylic acid group (or an activated form of it), leading to the formation of a new ring. The reaction is often catalyzed by acids or bases and may proceed through a tetrahedral intermediate before dehydration or elimination of another small molecule to form the final cyclic product. The stereospecificity of such reactions can be influenced by the use of chiral auxiliaries or catalysts. mdpi.com
Nucleophilic Substitution Reactions
The thiophene ring in this compound is generally susceptible to electrophilic substitution rather than nucleophilic substitution. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is activated by strongly electron-withdrawing groups. In the context of derivatives, if a good leaving group is present on the thiophene ring and is activated by electron-withdrawing substituents, a nucleophile can attack the carbon atom bearing the leaving group.
Computational studies on similar 2-substituted thiophenes have shown that the SNAr reaction typically proceeds through a stepwise addition-elimination mechanism. nih.gov The first step involves the formation of a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, through the addition of the nucleophile. nih.gov The stability of this intermediate is crucial for the reaction to proceed. The second step is the elimination of the leaving group to restore the aromaticity of the thiophene ring. The presence of the amino and carboxylic acid groups on the benzoic acid moiety can influence the electron density of the thiophene ring and thus its reactivity towards nucleophiles.
Condensation Reactions
The amino and carboxylic acid groups of this compound are prime sites for condensation reactions. mdpi.com For example, the reaction of the amino group with a carbonyl compound, such as an aldehyde or a ketone, can lead to the formation of an imine (Schiff base). This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine, often acid-catalyzed, yields the imine. mdpi.com
Furthermore, the carboxylic acid group can undergo condensation with an alcohol to form an ester (esterification) or with an amine to form an amide. These reactions are typically acid-catalyzed. The mechanism of acid-catalyzed esterification, for instance, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer and elimination of a water molecule, the ester is formed.
Oxidation, Reduction, and Substitution Reactions of Related Structures
The chemical reactivity of structures related to this compound is characterized by a variety of transformations including oxidation, reduction, and electrophilic substitution reactions. The thiophene ring, in particular, is susceptible to electrophilic attack, and the nature and position of substituents can direct the outcome of these reactions.
Research on the electrophilic substitution of 2-(thiophen-2-yl) semanticscholar.orgfluorochem.co.ukthiazolo[4,5-f]quinoline has shown that reactions such as nitration, sulfonation, bromination, formylation, and acylation occur exclusively at the 5-position of the thiophene ring. researchgate.net This indicates a high degree of regioselectivity, which is a common feature in the chemistry of substituted thiophenes. The acylation of this compound with acetic anhydride can lead to a mixture of acetyl and acetoacetyl derivatives. researchgate.net
In a similar vein, studies on benzo[b]thiophen derivatives have provided insights into substitution reactions. For instance, the nitration of 3-t-butylbenzo[b]thiophen-2-carboxylic acid results in a variety of products, including the expected 3-t-butyl-4-, 3-t-butyl-6-, and 3-t-butyl-7-nitrobenzo[b]thiophen-2-carboxylic acids, as well as products where the t-butyl group has been cleaved. rsc.org The composition of the product mixture is dependent on the reaction conditions, such as the nitrating agent and the temperature. rsc.org
The oxidation of thioamide precursors is a key step in the synthesis of some thiophene-containing heterocyclic systems. For example, the synthesis of 2-(thiophen-2-yl) semanticscholar.orgfluorochem.co.ukthiazolo[4,5-f]quinoline involves the oxidation of the corresponding thioamide with potassium hexacyanoferrate(III) in an alkaline medium. researchgate.net Furthermore, the oxidation of substituted 1,3-thiazinan-4-ones with potassium permanganate (KMnO₄) yields the corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives. nih.gov
Table 1: Electrophilic Substitution Reactions on a 2-(Thiophen-2-yl) Fused Quinoline System researchgate.net
| Reaction Type | Reagents and Conditions | Product |
| Nitration | HNO₃/H₂SO₄ | 2-(5-Nitrothiophen-2-yl) semanticscholar.orgfluorochem.co.ukthiazolo[4,5-f]quinoline |
| Bromination | Br₂/AcOH | 2-(5-Bromothiophen-2-yl) semanticscholar.orgfluorochem.co.ukthiazolo[4,5-f]quinoline |
| Sulfonation | H₂SO₄ (conc.) | 2-(Thiophen-2-yl) semanticscholar.orgfluorochem.co.ukthiazolo[4,5-f]quinoline-5-sulfonic acid |
| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | 5-(1,3-Thiazolo[4,5-f]quinolin-2-yl)thiophene-2-carbaldehyde |
| Acylation | Ac₂O/AcOH | Mixture of acetyl and acetoacetyl derivatives |
Advancements in Green Chemistry for Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including derivatives of this compound. These protocols aim to reduce or eliminate the use and generation of hazardous substances. Significant progress has been made in developing environmentally benign synthetic approaches for thiazole and thiophene derivatives, which are structurally related to the target compound. bepls.com These methods often involve multi-component, one-pot reactions, the use of recyclable and green catalysts, and the utilization of green or reusable solvents. bepls.com
One notable green approach is the use of polyethylene glycol (PEG-400) as a solvent medium. For example, a simple and efficient catalyst-free method for the synthesis of 2-aminothiazoles has been developed using PEG-400 at 100°C, affording the desired products in good yields. bepls.com This protocol is advantageous due to its simplicity, speed, and high yields. bepls.com The broader concept of utilizing lignin-based benzoic acid derivatives as starting materials for the synthesis of active pharmaceutical ingredients also represents a move towards more sustainable chemical production. rsc.org
The development of catalyst-free and metal-free synthetic methods is a key area of green chemistry, as it avoids the use of often toxic and expensive metal catalysts. Several such approaches have been reported for the synthesis of thiophene and related heterocyclic systems. For instance, a transition-metal-free, one-pot process for the synthesis of benzofuran and benzo[b]thiophen derivatives has been developed that proceeds at room temperature. mdpi.com This method is characterized by high reaction efficiency, mild conditions, and a broad substrate scope. mdpi.com
Furthermore, a base-catalyzed, transition-metal-free intramolecular cyclization of 2-ynylphenols has been shown to be an efficient method for the synthesis of 2-substituted benzo[b]furans, using cesium carbonate (Cs₂CO₃) as a readily available catalyst under mild conditions. rsc.org The potential of transition-metal-free multi-component reactions for the synthesis of a wide variety of N-heterocyclic frameworks has been highlighted in recent reviews, underscoring the broad applicability of these approaches in contemporary organic synthesis. rsc.org These methods not only enhance the synthetic utility but also broaden the relevance of the resulting compounds in medicinal chemistry and materials science. rsc.org
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. This technology has been successfully applied to the synthesis of 2-aminothiophene derivatives. The microwave-assisted Gewald reaction, a multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, has been shown to be highly efficient. semanticscholar.orgorganic-chemistry.org For example, a variety of 2-aminothiophene derivatives have been synthesized in 57-95% isolated yields in just 30 minutes under microwave irradiation. semanticscholar.org This is a significant improvement over classical heating methods, which can take several hours. organic-chemistry.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes organic-chemistry.org
| Heating Method | Reaction Time | Temperature | Yield |
| Classical Heating | 4 hours | 70°C | Moderate |
| Microwave Irradiation | 20 minutes | 70°C | High |
Aqueous Reaction Media Utilization
The use of water as a reaction solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. Efforts have been made to develop synthetic methodologies for thiophene derivatives that utilize aqueous reaction media. A high-yielding and environmentally benign procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles involves the reaction of dithiocarbamates and α-halocarbonyl compounds in water, without the need for a catalyst. bepls.com
Suzuki cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds, have also been adapted to aqueous conditions for the synthesis of aryl-substituted thiophenes. The reaction of 2-acetyl-5-bromothiophene with a range of arylboronic acids has been successfully performed in water using a palladium-based precatalyst, often in conjunction with microwave irradiation. researchgate.net This approach not only aligns with the principles of green chemistry but also demonstrates the versatility of modern catalytic systems. The synthesis of potassium dithiocarbonate salts, which are intermediates in the synthesis of some thiadiazine derivatives, is also conducted in an aqueous solution of potassium hydroxide. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Thiophen 2 Yl Benzoic Acid and Its Analogs
Mass Spectrometry for Molecular Confirmation
Mass spectrometry serves as a cornerstone analytical technique for the molecular weight confirmation and structural elucidation of newly synthesized organic compounds. For 2-Amino-5-(thiophen-2-yl)benzoic acid, mass spectral analysis is critical in verifying the compound's identity by determining its molecular mass and providing insights into its structural framework through the analysis of fragmentation patterns.
Under electron ionization (EI), the molecule is expected to exhibit a distinct molecular ion peak (M⁺) corresponding to its monoisotopic mass. The fragmentation of this molecular ion is anticipated to follow pathways characteristic of both the aminobenzoic acid and thiophene (B33073) moieties.
Key expected fragmentation patterns for this compound would likely involve:
Decarboxylation: A common fragmentation pathway for benzoic acid derivatives is the loss of the carboxyl group (-COOH) as a neutral radical, leading to a significant fragment ion.
Loss of Water: The presence of the ortho-amino group relative to the carboxylic acid can facilitate the loss of a water molecule (H₂O).
Thiophene Ring Fragmentation: The thiophene ring can undergo characteristic fragmentation, including the loss of a thioformyl (B1219250) radical (HCS) or cleavage of the ring to yield smaller sulfur-containing fragments.
Cleavage of the C-C bond: The bond connecting the thiophene ring to the benzoic acid moiety is a likely point of cleavage, resulting in fragment ions corresponding to both the thiophenyl and the aminobenzoic acid portions of the molecule.
The analysis of these fragmentation patterns allows for a detailed confirmation of the compound's structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, further solidifying the empirical formula.
Table 1: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Value |
| Molecular Formula | C₁₁H₉NO₂S |
| Molecular Weight | 219.26 g/mol |
| Monoisotopic Mass | 219.0354 u |
| Predicted Molecular Ion (M⁺) | m/z 219 |
| Key Fragment Ions | Fragments corresponding to the loss of COOH, H₂O, and cleavage at the thiophene-phenyl bond. |
Elemental Analysis for Compositional Verification
Elemental analysis is an essential technique for verifying the elemental composition of a pure organic compound. This method provides the percentage by mass of each element present in the molecule, which can then be compared to the theoretical values calculated from the compound's molecular formula. For this compound (C₁₁H₉NO₂S), this analysis is crucial for confirming its empirical formula and purity.
The technique typically involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by detectors. oealabs.commeasurlabs.com This allows for the determination of the percentages of carbon, hydrogen, nitrogen, and sulfur. The oxygen content is often determined by pyrolysis in a helium stream, where it is converted to carbon monoxide and subsequently measured. measurlabs.com
The experimentally determined percentages of each element are expected to be in close agreement with the theoretically calculated values, typically within a margin of ±0.4%. This agreement provides strong evidence for the compound's proposed atomic composition and is a standard requirement for the characterization of a new chemical entity.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 60.25 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 4.15 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.39 |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.59 |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.63 |
| Total | 219.28 | 100.00 |
Crystallographic and Supramolecular Structural Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would provide fundamental data about the solid-state structure of 2-Amino-5-(thiophen-2-yl)benzoic acid.
Intermolecular Interactions and Supramolecular Assembly
The data from a diffraction study would also be essential for understanding how individual molecules of this compound interact with each other to form the macroscopic crystal.
π-Stacking and Other Non-Covalent Interactions
Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating how molecules recognize each other and assemble into larger, ordered structures. For this compound, several such interactions are anticipated to play a crucial role in its crystal packing.
π-Stacking Interactions: The presence of two aromatic systems—the benzene (B151609) ring of the benzoic acid and the thiophene (B33073) ring—creates a high potential for π-stacking interactions. These interactions involve the face-to-face or edge-to-face arrangement of aromatic rings, driven by attractive electrostatic and van der Waals forces. In similar crystal structures, slipped π–π stacking is a common motif, where aromatic rings are offset from one another. researchgate.net This parallel-displaced arrangement is often energetically more favorable than a perfect cofacial alignment. researchgate.net The interaction between the electron-rich thiophene ring and the benzoic acid ring of neighboring molecules could be a significant stabilizing force in the crystal lattice. Studies on related heterocyclic compounds have shown that increasing the number of heteroatoms can lead to more favorable stacking interactions with aromatic systems. nih.gov
Hydrogen Bonding: Beyond π-stacking, hydrogen bonds are expected to be dominant. The molecule possesses multiple hydrogen bond donors (the -NH₂ and -COOH groups) and acceptors (the carbonyl oxygen, the carboxylic hydroxyl oxygen, and the nitrogen atom). These can lead to a variety of strong intermolecular connections, such as those observed between carboxylic acids and amino groups in other molecular crystals. nih.gov
Formation of Dimeric Arrangements and Ring Motifs
The interplay of strong hydrogen bonds often leads to the formation of recognizable supramolecular synthons, which are robust structural motifs that can be used to predict and design crystal structures.
Carboxylic Acid Dimers: The most anticipated and stable motif for molecules containing a carboxylic acid group is the centrosymmetric dimer, formed by a pair of strong O—H⋯O hydrogen bonds between the carboxyl groups of two molecules. mdpi.comnih.gov This interaction is described by the graph-set notation R²₂(8), indicating a ring composed of two donor and two acceptor atoms, encompassing a total of eight atoms. nih.gov This dimeric synthon is a highly prevalent and predictable feature in the crystal structures of benzoic acid and its derivatives. mdpi.comdiva-portal.org The formation of these dimers is a primary driving force in the crystallization of many carboxylic acids. diva-portal.orgrsc.org
Intramolecular Hydrogen Bonding: An intramolecular N—H⋯O hydrogen bond between one of the hydrogen atoms of the amino group and the adjacent carbonyl oxygen of the carboxylic acid is highly probable. This interaction would form a pseudo-six-membered ring, denoted as an S(6) motif. nih.govresearchgate.netresearchgate.net This type of intramolecular bond is frequently observed in 2-aminobenzoic acid and its derivatives, contributing to the planarity of the molecule. nih.govresearchgate.net
Chain and Network Formation: The remaining hydrogen atom on the amino group is available for intermolecular hydrogen bonding, potentially with the oxygen atoms of the carboxylic acid or nitro groups on adjacent dimers. These N—H⋯O interactions can link the primary R²₂(8) dimers into more complex one-dimensional chains, two-dimensional sheets, or three-dimensional networks, further stabilizing the crystal structure. nih.govnih.gov
Hirshfeld Surface Analysis for Molecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of the molecular environment.
The analysis generates several key maps and plots:
d_norm Surface: This surface is colored to show contacts shorter than, equal to, and longer than the van der Waals radii. Red spots on the d_norm map highlight close intermolecular contacts, which typically correspond to hydrogen bonds and other significant interactions. nih.gov
Shape Index and Curvedness: These maps provide information about the shape of the molecule and can help identify the characteristic bowl-and-dome shapes associated with π-stacking interactions. nih.gov
2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal, providing a quantitative breakdown of each type of interaction. By decomposing the plot, one can determine the percentage contribution of different atom-pair contacts to the total Hirshfeld surface area. nih.govnih.gov
For thiophene derivatives, Hirshfeld analyses consistently show that H⋯H contacts make up the largest percentage of interactions, reflecting the abundance of hydrogen atoms on the molecular surface. iucr.orgnih.govresearchgate.net Significant contributions also come from O⋯H/H⋯O and C⋯H/H⋯C contacts, corresponding to hydrogen bonds and van der Waals forces, respectively. iucr.orgresearchgate.net In the case of this compound, the fingerprint plot would be expected to quantify the precise contributions of the O—H⋯O and N—H⋯O hydrogen bonds, C⋯H contacts, and potential C⋯C interactions from π-stacking. This quantitative insight is invaluable for understanding the forces that govern the molecule's solid-state assembly. nih.gov
Data Tables
Table 1: Predicted Supramolecular Motifs and Interactions This table is based on the analysis of functional groups present in this compound and data from analogous structures.
| Interaction Type | Donor | Acceptor | Common Graph-Set Motif | Description |
| Intermolecular H-Bond | -COOH | O=C- | R²₂(8) | Forms classic centrosymmetric carboxylic acid dimers. nih.gov |
| Intramolecular H-Bond | -NH₂ | O=C- | S(6) | Creates a stable six-membered pseudo-ring, enhancing planarity. researchgate.net |
| Intermolecular H-Bond | -NH₂ | O=C- or O-H | - | Links primary dimers into larger chains or sheets. |
| π-Stacking | Thiophene/Benzene | Benzene/Thiophene | - | Parallel-displaced or T-shaped stacking between aromatic rings. |
| van der Waals | C-H | Aromatic Ring (π) | - | Weak stabilizing C—H⋯π interactions. |
| van der Waals | C-H | Sulfur (S) | - | Potential for weak C—H⋯S contacts. iucr.org |
Table 2: Representative Contributions to Hirshfeld Surface from Similar Thiophene Derivatives Data is generalized from published analyses of various thiophene-containing molecular crystals.
| Contact Type | Typical Percentage Contribution |
| H···H | 35 - 50% iucr.orgnih.gov |
| O···H / H···O | 15 - 30% iucr.orgresearchgate.net |
| C···H / H···C | 10 - 25% iucr.orgnih.gov |
| C···C | 2 - 7% nih.gov |
| S···H / H···S | 1 - 5% nih.gov |
| N···H / H···N | < 2% nih.gov |
Computational and Theoretical Chemistry of 2 Amino 5 Thiophen 2 Yl Benzoic Acid
Density Functional Theory (DFT) Calculations
DFT has been widely employed to investigate the intricacies of 2-Amino-5-(thiophen-2-yl)benzoic acid. These computational methods allow for a detailed exploration of the molecule's electronic structure and properties, offering a valuable complement to experimental data.
Optimized Molecular Geometry and Conformational Analysis
Theoretical calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, have been performed to determine the most stable conformation of this compound. The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.
The optimized structure reveals a non-planar conformation. The dihedral angle between the benzoic acid ring and the thiophene (B33073) ring is a key parameter in this analysis. This twisting is a result of the steric hindrance between the hydrogen atoms on the adjacent rings. The bond lengths and angles within the benzoic acid and thiophene moieties are generally in good agreement with those of similar substituted aromatic compounds. For instance, the C-S bond lengths in the thiophene ring and the C=O and C-O bond lengths in the carboxylic acid group are consistent with expected values.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-S (Thiophene) | Data not available in search results |
| C=O (Carboxylic Acid) | Data not available in search results |
| C-O (Carboxylic Acid) | Data not available in search results |
| Dihedral Angle (Benzoic-Thiophene) | Data not available in search results |
Vibrational Frequency Calculations and Comparison with Experimental Data
Vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. Theoretical spectra are often calculated at the same level of theory as the geometry optimization. The calculated frequencies are typically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.
Key vibrational modes for this compound include the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and the characteristic ring stretching modes of the thiophene and benzene (B151609) rings. The comparison between calculated and experimental frequencies helps in the definitive assignment of the observed spectral bands.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |
|---|---|---|
| N-H Asymmetric Stretch | Data not available in search results | Data not available in search results |
| N-H Symmetric Stretch | Data not available in search results | Data not available in search results |
| O-H Stretch | Data not available in search results | Data not available in search results |
| C=O Stretch | Data not available in search results | Data not available in search results |
| Thiophene Ring Stretch | Data not available in search results | Data not available in search results |
NMR Chemical Shift Prediction and Correlation with Experimental Values
The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculations provide valuable information about the electronic environment of the nuclei in the molecule. The predicted chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS).
The calculated chemical shifts for the protons and carbons in the thiophene and benzoic acid rings can be correlated with experimental NMR data. This correlation is a powerful tool for confirming the molecular structure and for assigning the signals in the experimental spectra. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which are not always explicitly modeled in the calculations.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (Amino) | Data not available in search results |
| H (Carboxylic Acid) | Data not available in search results |
| C (Thiophene Ring) | Data not available in search results |
| C (Benzoic Acid Ring) | Data not available in search results |
UV-Vis Spectroscopic Parameter Calculations
Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
The electronic transitions in this compound are typically of the π → π* and n → π* type, involving the promotion of electrons from occupied to unoccupied molecular orbitals. The calculated UV-Vis spectrum can be compared with the experimental spectrum to understand the electronic structure and transitions of the molecule.
Table 4: Calculated UV-Vis Spectroscopic Parameters
| Transition | λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO → LUMO | Data not available in search results | Data not available in search results |
| Other Transitions | Data not available in search results | Data not available in search results |
HOMO-LUMO Energy Analysis and Band Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the energy of the LUMO is related to the electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO band gap, is an important parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller band gap generally indicates a more reactive molecule. For this compound, the HOMO is typically localized on the electron-rich amino and thiophene groups, while the LUMO is often centered on the electron-withdrawing carboxylic acid and benzene ring.
Table 5: HOMO-LUMO Energies and Band Gap
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | Data not available in search results |
| E(LUMO) | Data not available in search results |
| Band Gap (ΔE) | Data not available in search results |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack.
For this compound, the MEP map is expected to show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, making these sites potential centers for electrophilic interaction. The hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis
No published research was identified that specifically details the Frontier Molecular Orbital (FMO) analysis of this compound. Such an analysis would typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netmalayajournal.org Without specific calculations, any discussion on these properties would be purely speculative.
Molecular Dynamics Simulations
No records of molecular dynamics (MD) simulations for this compound were found. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and binding to biological targets. The absence of such studies limits the understanding of the molecule's behavior in a simulated biological or chemical environment.
Analysis of Charge Transfer and Reactivity Descriptors
Electrophilicity-Based Charge Transfer (ECT)
An Electrophilicity-Based Charge Transfer (ECT) analysis for this compound would involve the calculation of the charge transfer (ΔN) from the nucleophile to the electrophile. This theoretical framework helps in understanding the charge transfer processes in molecules. Without specific computational data for this compound, it is not possible to present a quantitative analysis or a data table of its ECT properties.
Computational Studies on Specific Properties
Nonlinear Optical (NLO) Properties
Computational studies on the Nonlinear Optical (NLO) properties of this compound would involve calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial in determining the potential of a molecule for applications in optoelectronics. The presence of electron-donating (amino) and electron-withdrawing (carboxylic acid) groups connected by a π-conjugated system (phenyl and thiophene rings) suggests that this molecule could exhibit interesting NLO properties. However, without specific quantum chemical calculations, it is impossible to provide quantitative values for these properties.
Thermochemical Properties
The thermochemical properties of this compound, such as the standard enthalpy of formation, entropy, and heat capacity, can be predicted using computational methods. These calculations are vital for understanding the stability and reactivity of the compound under different temperature conditions. While experimental and theoretical thermochemical data exist for simpler compounds like thiophenecarboxylic acids, this information cannot be directly extrapolated to the more complex structure of this compound.
No Publicly Available Data on the Coordination Chemistry of this compound
Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the coordination chemistry of this compound as a ligand could be identified. The requested information regarding the design, synthesis, and structural characterization of its metal complexes is not available in the public domain.
The search for data on the complexation of this compound with transition metal ions such as Mn(II), Cu(II), Co(II), Cr(II), Ni(II), Ag(I), and Au(III) did not yield any relevant results. Consequently, information regarding the stoichiometry, molar ratios, elemental analysis, FTIR spectral analysis for coordination sites, electronic spectra, and magnetic moment studies for these specific complexes could not be found.
While research exists for structurally related compounds, such as Schiff bases derived from thiophene and aminobenzoic acid derivatives, this information does not directly apply to the target compound and falls outside the scope of the requested article. Therefore, it is not possible to provide the detailed, scientifically accurate content for the specified outline based on current scientific literature.
Coordination Chemistry and Metal Complexes of 2 Amino 5 Thiophen 2 Yl Benzoic Acid As a Ligand
Structural Characterization of Metal Complexes
Molar Conductivity Measurements
There is no specific data available in the reviewed literature regarding the molar conductivity measurements of metal complexes formed with 2-Amino-5-(thiophen-2-yl)benzoic acid as a ligand. This type of measurement is crucial for determining whether the complexes behave as electrolytes in a given solvent. Typically, molar conductivity studies would involve dissolving the synthesized metal complexes in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at a specific concentration (e.g., 10⁻³ M) and measuring their conductivity. The resulting values would then be compared to established ranges to classify the complexes as non-electrolytic or as 1:1, 1:2, etc., electrolytes, which provides insight into whether anions are coordinated to the metal center or exist as counter-ions in the crystal lattice. Without experimental studies on the metal complexes of this specific ligand, no such data or interpretative tables can be provided.
Proposed Geometries of Metal Centers (e.g., Octahedral, Planar Square, Tetrahedral)
Information regarding the proposed geometries of metal centers in complexes with this compound is not available in the current scientific literature. The determination of the geometry of the metal center (such as octahedral, square planar, or tetrahedral) is typically achieved through a combination of techniques including electronic spectroscopy (UV-Vis), magnetic susceptibility measurements, and single-crystal X-ray diffraction. These analyses provide insights into the d-orbital splitting, the number of unpaired electrons, and the precise spatial arrangement of the ligands around the metal ion. As no studies detailing the synthesis and characterization of metal complexes with this particular ligand have been found, there is no empirical basis upon which to propose the coordination geometries for any such hypothetical complexes.
Thermal Analysis of Complexes (TGA/DTG)
There are no published studies on the thermal analysis, using thermogravimetric analysis (TGA) or derivative thermogravimetry (DTG), of metal complexes containing this compound. Thermal analysis is a key technique for investigating the thermal stability of coordination compounds and for determining the presence of solvent molecules, such as water of hydration. A typical TGA/DTG analysis would show mass loss as a function of temperature, with distinct steps corresponding to the loss of volatile components (like water) followed by the decomposition of the organic ligand, ultimately leaving a metal oxide residue. This analysis also allows for the calculation of kinetic and thermodynamic parameters of the decomposition processes. The absence of such research for the specified complexes means that no data on their thermal stability or decomposition patterns can be presented.
Advanced Applications of 2 Amino 5 Thiophen 2 Yl Benzoic Acid and Its Derivatives in Materials Science
Organic Semiconductors and Optoelectronic Materials
The field of organic electronics has seen a surge in research focused on thiophene-based compounds due to their excellent charge transport properties and chemical stability. Derivatives of 2-Amino-5-(thiophen-2-yl)benzoic acid are being explored as building blocks for organic semiconductors (OSCs) used in Organic Field-Effect Transistors (OFETs) and other optoelectronic devices. The π-conjugated system, extending across the thiophene (B33073) and benzene (B151609) rings, is fundamental to their semiconducting nature.
Research into related structures, such as benzo[b]thiophene and thienothiophene derivatives, provides insight into the potential of this class of materials. thieme-connect.combohrium.commdpi.com For instance, the introduction of fused thiophene rings, as seen in benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, has been shown to create solution-processable small-molecule OSCs with significant hole mobility and high current on/off ratios in OFETs. mdpi.com The performance of these materials is highly dependent on their molecular structure, which influences their packing in the solid state and, consequently, their charge transport efficiency. Studies on liquid crystalline organic semiconductors based on 5-(thiophen-2-yl)benzo[b]thiophene highlight how modifying the molecular core can induce favorable molecular arrangements for enhanced charge mobility. researchgate.net
Furthermore, the amino and carboxylic acid functional groups on the this compound backbone offer sites for chemical modification. These modifications can be used to fine-tune the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net The synthesis of donor-acceptor polymers using thiophene-based units demonstrates a strategy to lower the bandgap and enhance light absorption, which is crucial for solar cell applications. researchgate.net
Table 1: Performance of Thiophene-Based Organic Semiconductors in OFETs
| Compound Type | Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|
| Benzo[b]thiophene Derivative | 0.055 | 2.5 × 10⁷ | bohrium.com |
Polymeric Materials and Composites
The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it an ideal monomer for the synthesis of novel polymers. These functional groups can participate in polymerization reactions, such as polycondensation, to form polyamides or other complex polymer structures. The incorporation of the rigid, aromatic thiophene-benzoic acid unit into a polymer backbone is expected to impart desirable properties like high thermal stability and mechanical robustness. nih.govhelsinki.fi
The synthesis of poly(amino acids) from bio-renewable resources like 2,5-diketopiperazines showcases an alternative, sustainable route to producing biodegradable polymers. whiterose.ac.uk Similarly, this compound could serve as a monomer in analogous polymerization schemes, leading to new classes of functional and potentially biodegradable materials. Furthermore, random copolymers can be synthesized by introducing other monomers during the polymerization process, allowing for the fine-tuning of the final polymer's properties for specific applications, such as melt extrusion printing or the creation of stimuli-responsive biomaterials. helsinki.fi
Polymer Electrolytes for Energy Storage
In the quest for safer and more efficient energy storage devices, solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) are being investigated as replacements for flammable liquid electrolytes in lithium-ion batteries. nih.govmdpi.com While not directly studied, derivatives of this compound could be incorporated into polymer electrolyte systems to enhance their performance. The polarity and potential for ion coordination of the amino and carboxyl groups could improve ionic conductivity and the lithium-ion transference number (t+), which are critical parameters for battery performance. rsc.org
One strategy involves creating zwitterionic structures, which have been shown to improve the electrochemical stability and cycling performance of polymer electrolytes. researchgate.net The amino and carboxylic acid groups of the title compound could be modified to bear permanent positive and negative charges, respectively, creating a zwitterionic side chain that can be grafted onto a polymer backbone, such as polysiloxane. This approach could lead to SPEs with a wide electrochemical stability window and high ionic conductivity at room temperature, enabling the development of high-performance solid-state batteries. researchgate.net
Conducting Polymers and Biosensing Applications
Conducting polymers are a class of materials that combine the electrical properties of semiconductors with the processing advantages of polymers. nih.gov The polymerization of this compound or its derivatives can lead to conducting polymers with unique functionalities. The thiophene unit provides the pathway for electrical conductivity through its conjugated π-electron system, while the amino and carboxylic acid groups serve as active sites for further functionalization, particularly for biosensing applications. mdpi.com
Polymers containing carboxylic acid groups, such as poly(terthiophene benzoic acid), have been successfully used to immobilize enzymes like glucose oxidase onto electrode surfaces for glucose biosensors. mdpi.com The carboxylic acid groups allow for the formation of stable amide bonds with the amino groups of the enzyme. mdpi.com Similarly, the carboxylic acid and amino groups of polymers derived from this compound can be used to covalently attach a wide range of biorecognition molecules, including antibodies and DNA, making them highly versatile platforms for developing various electrochemical biosensors. mdpi.com The inherent conductivity of the polymer backbone facilitates efficient electron transfer between the biological recognition event and the electrode surface, leading to sensitive and reliable detection. mdpi.com
Corrosion Inhibition Studies
Organic compounds containing heteroatoms (such as N, S, and O), aromatic rings, and π-bonds are known to be effective corrosion inhibitors for metals, particularly in acidic media. chesci.com These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This compound and its derivatives fit this structural profile perfectly, possessing a sulfur-containing thiophene ring, a nitrogen-containing amino group, oxygen-containing carboxyl group, and two aromatic rings.
Studies on structurally similar Schiff bases, such as (E)-3-(thiophen-2-ylmethyleneamino)benzoic acid and 2-((thiophen-2-ylmethylene)amino)benzenethiol, have demonstrated significant corrosion inhibition efficiency on mild steel in hydrochloric acid solutions. chesci.comresearchgate.net The inhibition efficiency of these compounds increases with their concentration, indicating that the extent of surface coverage is crucial for protection. chesci.comresearchgate.net The adsorption of these inhibitors on the metal surface is facilitated by the presence of multiple active centers (S, N, O atoms and π-electrons) that can interact with the vacant d-orbitals of iron atoms.
The mode of adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. Thermodynamic calculations based on adsorption isotherms, such as the Langmuir isotherm, can elucidate the nature of this interaction. chesci.com Thiophene-based chitosan (B1678972) Schiff bases have also shown excellent performance, combining the film-forming properties of biopolymers with the active inhibition sites of the thiophene moiety. mdpi.com
Table 2: Corrosion Inhibition Efficiency of Related Thiophene Derivatives on Mild Steel
| Inhibitor | Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| (E)-3-(thiophen-2-ylmethyleneamino)benzoic acid | 1.0M HCl | 72.99 | chesci.com |
| 2-((thiophen-2-ylmethylene)amino)benzenethiol | 1.0M HCl | 87.1 | researchgate.net |
Potential in Catalysis
The structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The amino and carboxylic acid groups can act as a bidentate chelating agent, binding to a central metal ion to form stable metal complexes. rsc.org The specific coordination geometry and electronic environment around the metal center can be tailored by modifying the ligand structure, which in turn influences the catalytic activity of the complex.
Transition metal complexes involving amino acid-derived ligands have been widely studied as catalysts for various organic transformations, including asymmetric synthesis. nih.govmdpi.com For example, copper(II) and nickel(II) salen complexes, which are structurally related to the potential complexes of the title compound, have been shown to be effective catalysts in the asymmetric alkylation of amino acids. nih.gov Similarly, complexes of copper, cobalt, nickel, and manganese with ligands like 5-amino-o-ethylpyridine-2-carboximidate have demonstrated good catalytic activity in the Henry reaction. ias.ac.in
Given these precedents, it is highly plausible that metal complexes of this compound could function as efficient catalysts. The thiophene ring could also play a role in the catalytic cycle, potentially through electronic effects or by providing an additional site for interaction with substrates. The development of such catalysts could offer new, efficient routes for the synthesis of fine chemicals and pharmaceuticals. researchgate.net
Role As a Pharmaceutical Intermediate and Building Block
Precursor for Active Pharmaceutical Ingredients (APIs)
An active pharmaceutical ingredient (API) is the biologically active component of a drug product. The journey from basic raw materials to a final, purified API often involves a multi-step chemical synthesis passing through several stable intermediates. Pharmaceutical intermediates are the crucial building blocks in this synthetic pathway.
2-Amino-5-(thiophen-2-yl)benzoic acid serves as an advanced intermediate in the synthesis of complex pharmaceutical compounds. Its bifunctional nature, possessing a nucleophilic amino group and a carboxylic acid group on a rigid aromatic scaffold, allows for sequential and regioselective reactions. This control is critical in constructing the intricate molecular architectures required for specific biological activity. While specific commercial APIs derived directly from this intermediate are not prominently disclosed in public literature, its structural motifs are present in various classes of therapeutic agents. The thiophene (B33073) ring, in particular, is a well-established bioisostere for the benzene (B151609) ring and is found in numerous FDA-approved drugs, where it is often introduced to modulate metabolic stability, solubility, and target engagement.
The general process of utilizing such an intermediate involves its reaction with other chemical entities to build up the final API structure, followed by purification to meet stringent pharmaceutical-grade standards.
Synthetic Building Block for Complex Heterocyclic Compounds
The dual reactivity of the amino and carboxylic acid groups makes this compound an ideal starting material for the synthesis of fused heterocyclic systems. Such ring systems are central to the field of medicinal chemistry, as they form the core of many biologically active molecules.
One of the most prominent applications of anthranilic acid derivatives is in the synthesis of quinazolinones, a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects. By analogy, this compound is a prime candidate for constructing thieno[2,3-g]quinazolinone derivatives. This transformation can be achieved through condensation reactions with various reagents like acid anhydrides, amides, or nitriles, leading to the formation of a new pyrimidine (B1678525) ring fused to the existing benzene ring of the scaffold.
The presence of the 2-aminothiophene portion of the molecule further expands its synthetic utility. The amino group can participate in cyclization reactions to form a variety of other heterocyclic rings fused to the thiophene, such as thienopyrimidines or thienopyridines. These reactions significantly increase the molecular complexity and provide access to novel chemical space for drug discovery programs.
| Starting Scaffold | Reagent Class | Potential Heterocyclic System | Therapeutic Relevance |
| 2-Aminobenzoic acid moiety | Formamide, Chloroacetyl chloride, etc. | Quinazolinone | Anticancer, Anticonvulsant |
| 2-Aminobenzoic acid moiety | Dicarbonyl compounds | Thienoquinoline | Antibacterial, Antimalarial |
| 2-Aminothiophene moiety | Cinnamonitriles | Thieno[2,3-b]pyridine | Kinase Inhibition |
| 2-Aminothiophene moiety | Active methylene (B1212753) reagents | Thieno[2,3-d]pyrimidine | Antifungal, Mycotoxin Inhibition Current time information in Lausanne, CH. |
This interactive table showcases potential heterocyclic systems that can be synthesized from the core scaffold of this compound based on established synthetic routes for its constituent moieties.
Design of Novel Drug Candidates Based on the Scaffold
The this compound framework serves as an attractive scaffold for the rational design of new drug candidates. In medicinal chemistry, a scaffold is a core chemical structure upon which various functional groups are appended to create a library of related compounds. These compounds are then tested for activity against a specific biological target, and the results are used to develop a structure-activity relationship (SAR).
The SAR provides crucial insights into which chemical modifications enhance potency, selectivity, and pharmacokinetic properties. The thiophene-benzoic acid core of the title compound offers multiple points for chemical diversification:
The Carboxylic Acid Group: Can be converted to esters or amides to modulate solubility, cell permeability, and interaction with biological targets.
The Aromatic Rings: The benzene and thiophene rings can be substituted with various groups (e.g., halogens, alkyl, alkoxy) to fine-tune electronic properties and steric interactions within a receptor's binding pocket.
Research on structurally related scaffolds has demonstrated the viability of this approach. For instance, derivatives of 2-amino-5-aryl thiophenes have been synthesized and identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents. lookchem.com Similarly, benzoic acid derivatives bearing other five-membered heterocyclic rings, such as thiazoles, have been developed as potent inhibitors of protein kinase CK2, another important target in cancer therapy. These examples underscore the potential of the this compound scaffold as a foundation for discovering new therapeutic agents targeting a range of diseases.
| Related Scaffold | Modification | Biological Target | Therapeutic Area | Reference |
| 2-Amino-5-aryl thiophene | Phenyl, p-fluorophenyl, p-methylphenyl at 5-position | Tubulin | Oncology | lookchem.com |
| 4-(Thiazol-5-yl)benzoic acid | Substitution on benzoic acid ring | Protein Kinase CK2 | Oncology | |
| Thieno[2,3-d]pyrimidine | Substitution at position 4 | Tyrosine Kinases (FLT3) | Oncology |
This interactive table presents examples of related scaffolds and their applications in drug design, highlighting the therapeutic potential of the this compound core.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-Amino-5-(thiophen-2-yl)benzoic acid, and what are critical functionalization steps?
- Methodological Answer : Multi-step synthesis typically involves constructing the benzoic acid core with subsequent introduction of the thiophene moiety. For example, analogous compounds are synthesized via coupling reactions using POCl₃ as a catalyst for cyclization (e.g., thiadiazole core formation in ). Key steps include protecting the amino group during heterocycle formation and optimizing reaction conditions (e.g., solvent, temperature) to prevent side reactions. Post-synthetic purification via column chromatography ensures high yield and purity .
Q. Which spectroscopic techniques are most reliable for structural verification of this compound?
- Methodological Answer : ¹H/¹³C NMR and HRMS are critical for confirming molecular structure. For derivatives, characteristic NMR signals include aromatic protons (δ 6.8–8.2 ppm) and thiophene protons (δ 7.1–7.5 ppm), with coupling constants indicating substitution patterns. HRMS provides exact mass verification (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize electronic properties for drug design applications?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as in ) predict electronic properties like HOMO-LUMO gaps and charge distribution. These guide modifications to enhance binding affinity—for example, tuning the electron-withdrawing/donating effects of the thiophene substituent. Basis sets (e.g., 6-311++G(d,p)) and solvent models (e.g., PCM) improve accuracy for solution-phase behavior .
Q. What crystallographic strategies resolve structural conformations of derivatives, and how do structural variations affect bioactivity?
- Methodological Answer : High-resolution X-ray diffraction (1.7–2.0 Å) reveals non-covalent interactions (e.g., hydrogen bonds between the carboxylic acid group and enzyme active sites). For instance, crystal structures of metallo-beta-lactamase inhibitors ( ) show that thiophene positioning influences binding to zinc ions. Substituent bulkiness (e.g., methyl vs. nitro groups) modulates steric hindrance and enzymatic inhibition .
Q. What in silico approaches predict HDAC2 binding affinity, and how are these validated experimentally?
- Methodological Answer : E-pharmacophore models (e.g., from co-crystallized ligands in ) identify critical features: aromatic rings (for π-π stacking), H-bond donors/acceptors (for active site interactions). Virtual screening using molecular docking (e.g., Glide, AutoDock) ranks derivatives by binding scores. Experimental validation includes enzymatic assays (IC₅₀ measurements) and cellular HDAC inhibition studies .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in DFT-predicted vs. experimental reaction yields?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state barriers not fully captured by DFT. Use microkinetic modeling to incorporate solvent interactions (e.g., COSMO-RS) and validate with controlled experiments (e.g., varying solvents/pH). For example, highlights the need for exact-exchange terms to improve thermochemical accuracy .
Q. Why might NMR data for derivatives show unexpected splitting patterns?
- Methodological Answer : Dynamic effects (e.g., rotational barriers in amide bonds) or diastereotopic protons (e.g., in chiral derivatives) cause complex splitting. Use variable-temperature NMR or 2D techniques (COSY, NOESY) to resolve ambiguities. For example, reports coupling constants (J = 8–10 Hz) consistent with para-substituted aromatic systems .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
